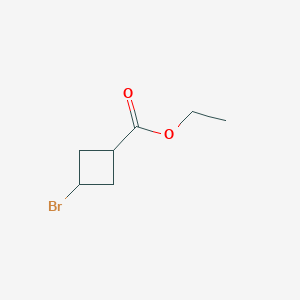

3-ブロモシクロブタン-1-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-bromocyclobutane-1-carboxylate is a chemical compound with the CAS Number: 1934754-13-8 . It has a molecular weight of 207.07 . The IUPAC name for this compound is ethyl 3-bromocyclobutane-1-carboxylate .

Synthesis Analysis

The first known synthesis of a BCB was in 1959 when Wiberg and Ciula reported that treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide afforded an ester-substituted BCB . Wiberg and co-workers later generalized this approach for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane .Molecular Structure Analysis

The molecular formula of Ethyl 3-bromocyclobutane-1-carboxylate is C7H11BrO2 . The InChI code for this compound is 1S/C7H11BrO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 .Chemical Reactions Analysis

The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint . New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses .Physical And Chemical Properties Analysis

The density of Ethyl 3-bromocyclobutane-1-carboxylate is 1.5±0.1 g/cm3 . The boiling point is 213.8±33.0 °C at 760 mmHg . The refractive index is 1.4700 to 1.4720 (20°C, 589 nm) .科学的研究の応用

- 3-ブロモシクロブタン-1-カルボン酸エチルは、高い歪みエネルギーを持つ歪んだ二環式炭素環です。 研究者らは、この歪みを「歪み解放」反応に利用しており、これは合成化学において非常に価値のあるものです 。これらの反応では、BCB環系に内在する張力を利用することで、複雑な分子の構築が可能になります。

- 化学者は、BCBをモジュール式のビルディングブロックとして認識するようになりました。コンパクトなサイズと高い歪みエネルギーにより、より複雑な分子を構築するために役立ちます。 研究者らは、アルキンとジアゾ酢酸エチルを用いた分子間BCB形成など、BCBの効率的な合成方法を開発しました .

- BCB合成を促進するために、酵素変異体が設計されてきました。例えば、ヘムタンパク質変異体は、アルキンとジアゾ酢酸エチルを用いた分子間BCB構築を可能にするように設計されました。 このアプローチは、BCBの合成上の有用性を高めます .

歪み解放反応と合成

合成のためのビルディングブロック

酵素工学とBCB合成

アミノシクロブタン誘導体

Safety and Hazards

将来の方向性

A resurgence of interest in strained carbocyclic species has been prompted by their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . Among strained ring systems, bicyclo[1.1.0]butane (BCB) stands apart as the smallest bicyclic carbocycle and is amongst the most strained carbocycles known . This suggests that Ethyl 3-bromocyclobutane-1-carboxylate and similar compounds could have significant potential in future research and applications.

作用機序

Target of Action

Ethyl 3-bromocyclobutane-1-carboxylate is a type of strained carbocyclic system . These systems have been studied for their potential as bioisosteres, which are molecules or groups that have similar physical or chemical properties to another molecule or group

Biochemical Pathways

The compound is part of the bicyclo [1.1.0]butane (BCB) family, which has been studied for its high strain energy . This energy can be released in “strain-release” transformations, making BCBs powerful synthetic workhorses . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a boiling point of 85-88 °c/12 mmhg and a density of 1279 g/mL at 25 °C .

Result of Action

It’s known that the compound was used in the synthesis of 1-aminocyclobutane carboxylic acid .

生化学分析

Biochemical Properties

It is known that the compound has been used in the synthesis of 1-aminocyclobutane carboxylic acid .

Molecular Mechanism

It is known that the compound can be used in the synthesis of 1-aminocyclobutane carboxylic acid , suggesting that it may interact with biomolecules in a way that facilitates this transformation.

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in a refrigerator .

Metabolic Pathways

It is known that the compound can be used in the synthesis of 1-aminocyclobutane carboxylic acid , suggesting that it may be involved in metabolic pathways related to this compound.

特性

IUPAC Name |

ethyl 3-bromocyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-2-10-7(9)5-3-6(8)4-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVKGRUSDZOUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)

![3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464893.png)

![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2464898.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![N-((5-methylisoxazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2464904.png)

![(4-(2-Ethoxynicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2464905.png)

![5-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2464907.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)

![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)